molecular formula C12H13NO4 B2957857 (E)-4-[(4-methoxyphenyl)methylamino]-4-oxobut-2-enoic acid CAS No. 1207172-73-3

(E)-4-[(4-methoxyphenyl)methylamino]-4-oxobut-2-enoic acid

Cat. No.: B2957857
CAS No.: 1207172-73-3
M. Wt: 235.239
InChI Key: WPUCZNLYVFBPAH-VOTSOKGWSA-N
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Description

(E)-4-[(4-methoxyphenyl)methylamino]-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a methoxyphenyl group and an amino group attached to a butenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-[(4-methoxyphenyl)methylamino]-4-oxobut-2-enoic acid typically involves the reaction of 4-methoxybenzylamine with maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

(E)-4-[(4-methoxyphenyl)methylamino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-4-[(4-methoxyphenyl)methylamino]-4-oxobut-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-4-[(4-methoxyphenyl)methylamino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-methoxyphenyl)methylamino]-4-oxobut-2-enoic acid: A similar compound with slight variations in the functional groups.

    2-methoxy-5-[(phenylamino)methyl]phenol: Another related compound with different substituents on the phenyl ring.

Uniqueness

(E)-4-[(4-methoxyphenyl)methylamino]-4-oxobut-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and amino groups allow for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-4-[(4-methoxyphenyl)methylamino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-17-10-4-2-9(3-5-10)8-13-11(14)6-7-12(15)16/h2-7H,8H2,1H3,(H,13,14)(H,15,16)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUCZNLYVFBPAH-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CNC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501325975
Record name (E)-4-[(4-methoxyphenyl)methylamino]-4-oxobut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726834
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1207172-73-3
Record name (E)-4-[(4-methoxyphenyl)methylamino]-4-oxobut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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